
N~2~-Butylpyridine-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-Butylpyridine-2,6-diamine is an organic compound with the molecular formula C9H15N3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two amino groups at the 2 and 6 positions of the pyridine ring, as well as a butyl group attached to the nitrogen atom at the 2 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Butylpyridine-2,6-diamine typically involves the reaction of pyridine derivatives with butylamine. One common method is the nucleophilic substitution reaction where 2,6-dichloropyridine reacts with butylamine under basic conditions to yield N2-Butylpyridine-2,6-diamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of N2-Butylpyridine-2,6-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
N~2~-Butylpyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino groups in N2-Butylpyridine-2,6-diamine can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are performed in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of N2-Butylpyridine-2,6-diamine.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
N~2~-Butylpyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions
Biology: Investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties. Research includes its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its derivatives are used in the formulation of various industrial products.
作用機序
The mechanism of action of N2-Butylpyridine-2,6-diamine involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The butyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
類似化合物との比較
Similar Compounds
2,6-Diaminopyridine: Lacks the butyl group, making it less lipophilic compared to N2-Butylpyridine-2,6-diamine.
2,6-Dichloropyridine: Contains chlorine atoms instead of amino groups, resulting in different reactivity and applications.
2,6-Diamino-4-butylpyridine: Similar structure but with an additional butyl group at the 4 position, leading to different steric and electronic properties.
Uniqueness
N~2~-Butylpyridine-2,6-diamine is unique due to the presence of both amino groups and a butyl group, which confer distinct chemical and physical properties. The combination of these functional groups allows for versatile reactivity and a wide range of applications in various fields of research and industry.
特性
CAS番号 |
184965-19-3 |
|---|---|
分子式 |
C9H15N3 |
分子量 |
165.24 g/mol |
IUPAC名 |
6-N-butylpyridine-2,6-diamine |
InChI |
InChI=1S/C9H15N3/c1-2-3-7-11-9-6-4-5-8(10)12-9/h4-6H,2-3,7H2,1H3,(H3,10,11,12) |
InChIキー |
OEUCXLDYSFNYGB-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=CC=CC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




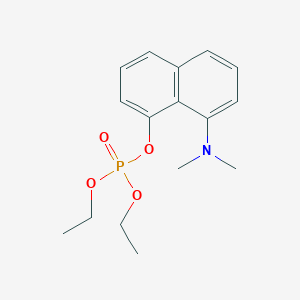

![4,7-Dimethylbicyclo[3.2.1]octan-6-one](/img/structure/B14250419.png)
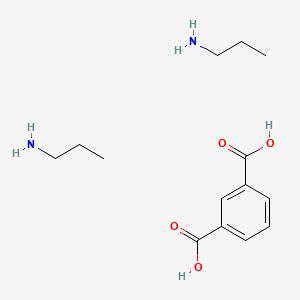
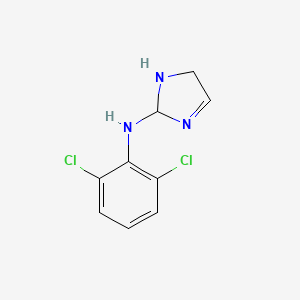
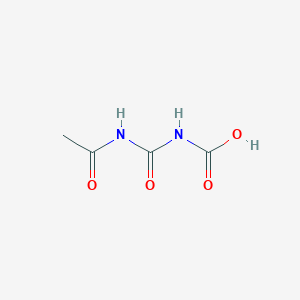
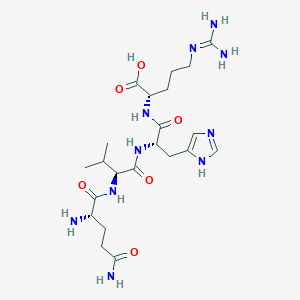
![(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid](/img/structure/B14250442.png)


![Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-](/img/structure/B14250454.png)

